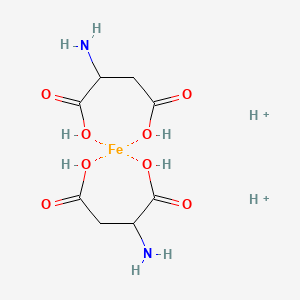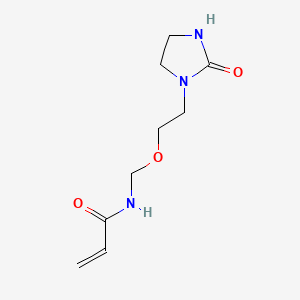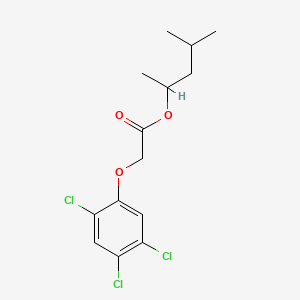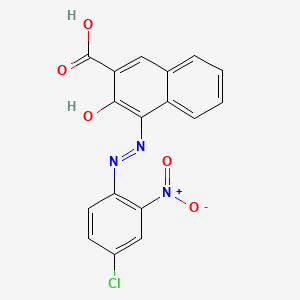
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound is notable for its stability and intense coloration, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 4-((4-Amino-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid.
Substitution: 4-((4-Hydroxy-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid.
Oxidation: 4-((4-Chloro-2-nitrophenyl)azo)-3-oxo-2-naphthoic acid.
Aplicaciones Científicas De Investigación
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, altering their activity. The hydroxyl and nitro groups also contribute to the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Bromo-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((4-Methyl-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((4-Methoxy-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
Uniqueness
4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid is unique due to the presence of the chloro group, which enhances its electron-withdrawing properties, leading to increased stability and distinct coloration. This makes it particularly valuable in applications requiring long-lasting and intense dyes.
Propiedades
Número CAS |
72011-11-1 |
|---|---|
Fórmula molecular |
C17H10ClN3O5 |
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H10ClN3O5/c18-10-5-6-13(14(8-10)21(25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24) |
Clave InChI |
VNYYTZFSRNZNFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




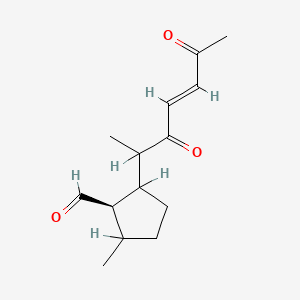
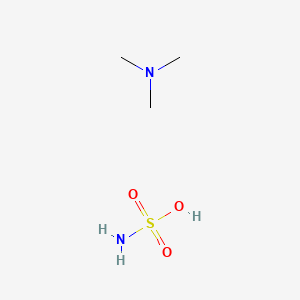
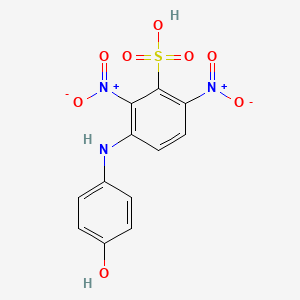

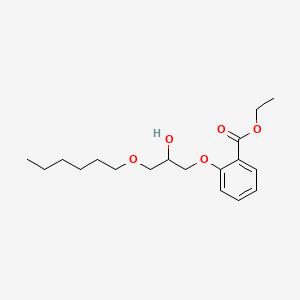


![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
